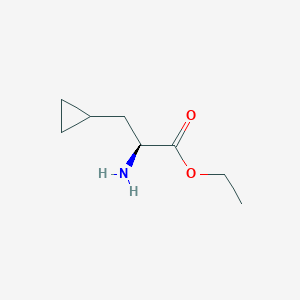

Ethyl (S)-2-amino-3-cyclopropylpropanoate

Description

Significance of Cyclopropyl (B3062369) α-Amino Acid Esters as Chiral Building Blocks in Organic Synthesis

Chiral building blocks are essential components in the synthesis of complex, single-enantiomer molecules, particularly pharmaceuticals and natural products. The vast majority of biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with each enantiomer of a chiral drug. nih.govenamine.net This necessitates the use of optically pure starting materials and intermediates to ensure the desired therapeutic effect and avoid potential off-target or adverse effects from the unwanted enantiomer. nih.gov

Cyclopropyl α-amino acid esters, including Ethyl (S)-2-amino-3-cyclopropylpropanoate, serve as valuable chiral building blocks for several key reasons:

Conformational Constraint: The rigid cyclopropane (B1198618) ring restricts the conformational freedom of the amino acid side chain. nih.govnih.gov When incorporated into peptides, this rigidity can lock the peptide backbone into a specific bioactive conformation, leading to increased receptor selectivity and enzymatic stability. nih.govgoogle.com

Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of a parent molecule by blocking sites susceptible to enzymatic degradation. nih.gov This is a crucial attribute in drug design, contributing to improved pharmacokinetic profiles.

Structural Diversity: These building blocks provide access to a unique chemical space, allowing medicinal chemists to fine-tune properties like lipophilicity, polarity, and permeability. nih.gov They are used to construct peptidomimetics, which mimic the structure of natural peptides but with enhanced drug-like properties. nih.gov

The incorporation of these non-natural residues is a key strategy in developing novel therapeutics, including antimicrobial peptides and treatments for diseases like Hepatitis C, as seen in drugs like Grazoprevir which contains a cyclopropane amino acid derivative. nih.gov

Properties of Cyclopropyl α-Amino Acid Esters as Chiral Building Blocks| Property | Significance in Organic Synthesis | Reference |

|---|---|---|

| Conformational Rigidity | Induces specific secondary structures in peptides, enhancing receptor binding and selectivity. | nih.govnih.gov |

| Metabolic Stability | Increases resistance to enzymatic degradation, improving the in vivo half-life of drug candidates. | nih.gov |

| Stereochemical Purity | Allows for the synthesis of single-enantiomer drugs, crucial for specific biological interactions and safety. | nih.govenamine.net |

| Unique Chemical Space | Provides novel structures for creating peptidomimetics and other complex molecules with fine-tuned properties. | nih.gov |

Overview of Stereochemical Purity in Chirally Active Synthetic Intermediates

Stereochemical purity, or enantiomeric excess, is a critical parameter for any chirally active synthetic intermediate. researchgate.net The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological function. nih.gov For chiral molecules, two enantiomers exist as non-superimposable mirror images. While they may have identical physical properties in a non-chiral environment, they often exhibit vastly different behaviors in the chiral environment of the human body. nih.govresearchgate.net

The importance of stereochemical purity is underscored by regulatory guidelines for pharmaceutical development. The U.S. Food and Drug Administration (FDA) issued policies in 1992 that emphasize the need for the characterization of individual stereoisomers in a drug product. nih.govnih.gov This is because one enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even cause harmful effects. nih.gov

Therefore, synthetic intermediates like this compound must be prepared and used with high enantiomeric purity. This ensures that the final product, such as a peptide therapeutic, consists of a single, well-defined stereoisomer. Achieving high stereoselectivity in a synthesis minimizes the need for difficult and costly chiral separations of the final product and guarantees the intended pharmacological profile. nih.gov Modern analytical techniques, including chiral chromatography and Nuclear Magnetic Resonance (NMR) with chiral resolving agents, are employed to verify the optical purity of these essential building blocks. enamine.net

Historical Development of Synthetic Methodologies for Cyclopropyl Amino Acid Derivatives

The synthesis of cyclopropyl amino acids has been a topic of interest for decades, with methods evolving significantly over time to improve efficiency, scalability, and stereocontrol. nih.govacs.org Early syntheses were reported as far back as the 1970s and 1980s. google.comgoogle.com

Traditional synthetic approaches can be broadly grouped into two main categories: nih.gov

Cyclopropanation of Alkenes: This involves the reaction of a C1-equivalent, such as a carbene or ylide, with a dehydroamino acid derivative. The Corey-Chaykovsky reaction is a classic example of this approach. nih.gov

Bis-alkylation: This strategy involves the formal double alkylation of a glycine (B1666218) equivalent or a malonic ester derivative with a 1,2-dihaloethane. nih.gov

Over the years, numerous specific methods have been developed within these broader categories. The Strecker reaction on cyclopropanecarbaldehydes and Michael-initiated ring-closure (MIRC) reactions have been widely used. acs.orgresearchgate.net Enzymatic resolutions, for instance using the enzyme papain, have also provided a route to enantiomerically pure cyclopropylglycines. researchgate.net

More recent advancements have focused on developing highly enantioselective and scalable methods. These include:

Transition-Metal Catalysis: Cobalt-catalyzed asymmetric reductive additions of α-iminoesters with cyclopropyl chlorides have been shown to produce chiral cyclopropyl amino acid derivatives with excellent enantioselectivity (up to 99% ee). thieme-connect.com

Improved Reagents and Pathways: Modern methods aim to avoid hazardous reagents like KCN (used in the Strecker reaction) and precious metal catalysts. nih.govresearchgate.net For example, a modular route involving a Hofmann rearrangement to create a bicyclic carbamate (B1207046) intermediate, followed by ring-opening, allows for the synthesis of diastereopure and enantioenriched cyclopropane amino acids. nih.gov

These evolving methodologies reflect the continued importance of cyclopropyl amino acid derivatives and the ongoing effort to make these valuable building blocks more accessible for research and industrial applications.

Evolution of Synthetic Methods for Cyclopropyl Amino Acids| Era | Key Methodologies | Characteristics | Reference |

|---|---|---|---|

| Early/Traditional | Strecker reaction, bis-alkylation of malonates, Corey-Chaykovsky reaction. | Often produced racemic mixtures requiring resolution; some methods used toxic reagents. | nih.govresearchgate.net |

| Intermediate | Enzymatic resolution, use of chiral auxiliaries. | Improved access to enantiomerically pure compounds, but could be limited by substrate scope or cost. | researchgate.net |

| Modern | Asymmetric transition-metal catalysis (e.g., Co, Rh), modular routes via novel intermediates (e.g., bicyclic carbamates). | High enantioselectivity, greater efficiency, improved safety profiles, and better scalability. | nih.govthieme-connect.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-cyclopropylpropanoate |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 |

InChI Key |

MXVODSJSYKGGOE-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1CC1)N |

Canonical SMILES |

CCOC(=O)C(CC1CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl S 2 Amino 3 Cyclopropylpropanoate

Stereoselective Synthesis Approaches for Cyclopropyl (B3062369) α-Amino Esters

The creation of cyclopropyl α-amino esters with a defined stereochemistry is a pivotal challenge in organic synthesis. The unique structural and electronic properties of the cyclopropane (B1198618) ring make these compounds valuable building blocks, particularly in medicinal chemistry. mdpi.com Achieving stereocontrol can be approached through several distinct strategies, including the direct formation of the chiral cyclopropane ring, the resolution of racemic mixtures, or the use of temporary chiral controllers.

Asymmetric Catalysis in Cyclopropanation Reactions for Chiral Cyclopropyl Moiety Formation

Asymmetric cyclopropanation is a powerful method for establishing C-C bonds and creating a chiral cyclopropane ring in a single step. mdpi.com This approach often utilizes transition-metal catalysts complexed with chiral ligands to control both diastereoselectivity and enantioselectivity. nih.gov

Various catalytic systems have been developed for this purpose. For instance, chiral rhodium complexes, such as Rh₂((R)-BTPCP)₄, have been successfully employed in the synthesis of a range of non-canonical α-amino carboxylates bearing a cyclopropyl ring, achieving high yields and excellent enantiomeric ratios (er from 72:28 to 99.5:0.5). rsc.org Another rhodium(III) complex has been used for the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes with yields up to 89% and enantiomeric excess (ee) up to 99%. organic-chemistry.org

Cobalt(II)-based metalloradical catalysis (MRC) represents another highly efficient method. nih.gov Supported by D₂-symmetric chiral amidoporphyrin ligands, these cobalt systems can activate diazo compounds for the asymmetric cyclopropanation of alkenes. nih.govnih.gov This methodology has been applied to the synthesis of chiral heteroaryl cyclopropanes and cyclopropyl α-amino acid derivatives with high yields and excellent stereoselectivities. nih.govnih.gov The stepwise radical mechanism of these Co(II)-catalyzed reactions has been supported by both computational and experimental studies. nih.govsci-hub.se The choice of catalyst and ligand is crucial, as it creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. nih.govorganic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Findings | Citation |

|---|---|---|---|---|

| Co(II)-based Metalloradical Catalysis with D₂-symmetric chiral amidoporphyrin ligand | Alkenes and in situ-generated α-heteroaryldiazomethanes | Chiral heteroaryl cyclopropanes | High yields with excellent diastereoselectivity and enantioselectivity; proceeds via a stepwise radical mechanism. | nih.govsci-hub.se |

| Co(II)-based Metalloradical Catalysis with D₂-symmetric chiral amidoporphyrin platform | Dehydroaminocarboxylates and in situ-generated α-aryldiazomethanes | Chiral cyclopropyl α-amino acid derivatives | High yields, excellent enantioselectivities, and (Z)-diastereoselectivity under mild conditions. | nih.gov |

| Chiral Rhodium Complex (Rh₂((R)-BTPCP)₄) | Not specified | Cyclopropyl α-amino carboxylates | High yields (up to 97%) and excellent enantiomeric ratios (up to 99.5:0.5 er). | rsc.org |

| Chiral-at-metal Rh(III) Complex | Sulfoxonium ylides and β,γ-unsaturated ketoesters | Optically pure 1,2,3-trisubstituted cyclopropanes | Good yields (48-89%), excellent ee (up to 99%), and dr (>20:1). | organic-chemistry.org |

Enzymatic Resolution and Biocatalytic Pathways in the Synthesis of Enantiopure α-Amino Acids

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods for synthesizing enantiopure compounds. tandfonline.comnih.gov Enzymes operate under mild, aqueous conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. tandfonline.comnih.gov For the synthesis of enantiopure α-amino acids, two primary biocatalytic strategies are employed: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. Lipases are commonly used for this purpose, catalyzing the enantioselective hydrolysis of racemic amino acid esters or the acylation of racemic amino alcohols. nih.govresearchgate.net For example, lipase-catalyzed hydrolysis of racemic amino carboxylic esters has been a key strategy for producing enantiopure amino acids. researchgate.net While effective, a major drawback of resolution is that the theoretical maximum yield for the desired enantiomer is 50%. tandfonline.com

Asymmetric synthesis using enzymes overcomes the 50% yield limitation. Amine dehydrogenases (AmDHs), for instance, can catalyze the reductive amination of a ketone to directly produce a chiral amine with high enantiomeric excess. tandfonline.comfrontiersin.org Protein engineering has been instrumental in developing robust AmDHs with broader substrate scopes and improved stability. tandfonline.com Similarly, transaminases are versatile biocatalysts that produce enantiopure chiral amines by transferring an amino group from a donor molecule to a prochiral ketone. tandfonline.com

| Enzyme Class | Strategy | Example Application | Key Advantages | Citation |

|---|---|---|---|---|

| Lipases (e.g., CAL-B) | Kinetic Resolution | Enantioselective hydrolysis of racemic esters or acylation of racemic amines/alcohols. | High enantioselectivity (E > 200 reported). | researchgate.net |

| Amine Dehydrogenases (AmDHs) | Asymmetric Synthesis | Reductive amination of ketones to chiral amines. Used for short-chain chiral alkyl amines. | Direct synthesis from prochiral substrates, avoids 50% yield limit. High ee (>99%) achievable. | tandfonline.comfrontiersin.org |

| Transaminases (TAs) | Asymmetric Synthesis | Amination of prochiral ketones using an amine donor (e.g., (R)-1-phenylethylamine). | Versatile for producing a wide range of enantiopure amines with high yield and ee. | tandfonline.com |

| Aspartase | Asymmetric Synthesis | Redesigned enzymes catalyze asymmetric addition of ammonia (B1221849) to acrylates. | Produces enantiopure β-amino acids with >99% conversion and >99% ee. | researchgate.net |

Chiral Auxiliary-Mediated Strategies for Diastereoselective Amino Acid Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for controlling stereochemistry. numberanalytics.com In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. numberanalytics.com This method is particularly valuable in amino acid synthesis, where auxiliaries can be attached to either the amine or carboxyl group to guide alkylation or other bond-forming reactions diastereoselectively.

Chiral auxiliaries derived from naturally occurring compounds like amino acids and terpenes are common. nih.gov For instance, Ellman's tert-butanesulfinamide is a highly effective chiral auxiliary for the synthesis of chiral amines. osi.lv When condensed with a ketone or aldehyde, it forms an N-sulfinyl imine, which can then be reacted with a nucleophile. The bulky tert-butanesulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective addition. osi.lv

Another example involves the use of chiral dehydroamino acids, where the chirality of an existing stereocenter in the molecule induces the configuration of new stereocenters during reactions like 1,3-dipolar cycloadditions with diazomethane (B1218177) to form cyclopropane rings. doi.org The stereochemical outcome is governed by the chiral inducer, which directs the reagent to attack a specific face of the double bond. doi.org Similarly, nickel(II) complexes of Schiff bases derived from chiral ligands (like (S)-o-[(N-benzylprolyl)amino]benzophenone) and glycine (B1666218) or alanine (B10760859) have been used for the asymmetric synthesis of α-amino acids via diastereoselective alkylation. researchgate.net

| Auxiliary Type | Reaction | Mechanism of Stereocontrol | Key Features | Citation |

|---|---|---|---|---|

| tert-Butanesulfinamide (Ellman's Auxiliary) | Addition to N-sulfinyl imines | Steric hindrance from the bulky auxiliary directs nucleophilic attack. | Highly efficient for preparing chiral amines with multiple stereocenters. | osi.lv |

| Amino Acid-Derived (e.g., Proline-based) | Alkylation of Ni(II) complexes of Schiff bases | Formation of a rigid complex with a preferred conformation that directs alkylation. | High diastereoselectivity (up to 80% d.e.) can be achieved. | researchgate.net |

| Cyclobutyl moiety from (−)-α-pinene | 1,3-Dipolar cycloaddition with diazomethane | The chiral moiety on the dehydro amino acid governs π-facial diastereoselection. | Can lead to cyclopropanes as single diastereomers. | doi.org |

| Pyroglutamic Acid Derivatives | Nucleophilic addition to β-carbolines | Auxiliary at N-9 directs the approach of the nucleophile. | Good yields and high diastereoselectivity; auxiliary is readily removed. | researchgate.net |

Protecting Group Strategies for the Amine and Ester Functionalities of Ethyl (S)-2-amino-3-cyclopropylpropanoate

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent undesired side reactions. organic-chemistry.orgwikipedia.org For a molecule like this compound, both the amino and the carboxyl (as an ester) functionalities often require protection during the construction of the carbon skeleton.

A good protecting group must be easy to install and remove in high yield and be stable to the conditions of subsequent reaction steps. rsc.org An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous as it allows for selective deprotection and modification of specific sites in the molecule. organic-chemistry.orgwikipedia.org

N-Protection Strategies (e.g., tert-Butoxycarbonyl (Boc) Protection)

The amino group is nucleophilic and susceptible to a wide array of reagents. libretexts.org Converting the amine into a carbamate (B1207046), such as a tert-butoxycarbonyl (Boc) protected amine, significantly reduces its nucleophilicity. organic-chemistry.org The Boc group is one of the most common amine protecting groups due to its stability towards most bases, nucleophiles, and catalytic hydrogenolysis conditions. rsc.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This reaction is generally high-yielding and can be performed under various conditions, including in aqueous or organic solvents. organic-chemistry.org

Deprotection of the N-Boc group is most commonly achieved under acidic conditions. wikipedia.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727) or dioxane, efficiently cleave the Boc group to regenerate the amine, typically as its ammonium (B1175870) salt. rsc.orgwikipedia.org The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide. masterorganicchemistry.com

Esterification and Transesterification Methods for Ethyl Ester Formation

The carboxyl group is often protected as an ester to prevent its acidic proton from interfering with base-sensitive reactions and to reduce its reactivity. The ethyl ester in the target molecule can be formed through direct esterification of the carboxylic acid with ethanol (B145695) under acidic conditions (e.g., Fischer esterification) or via transesterification.

Transesterification is the process of converting one ester into another by reacting it with an alcohol, a reaction that can be catalyzed by either an acid or a base. wikipedia.org To form an ethyl ester from, for instance, a methyl ester, the compound would be treated with a large excess of ethanol. masterorganicchemistry.com

Base-catalyzed transesterification involves a nucleophilic attack of an ethoxide ion on the carbonyl carbon of the initial ester. This forms a tetrahedral intermediate which then expels a methoxide (B1231860) ion to yield the ethyl ester. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by ethanol. wikipedia.org

In both cases, using the desired alcohol (ethanol) as the solvent helps to drive the equilibrium towards the formation of the product ethyl ester. wikipedia.orgmasterorganicchemistry.com Transesterification is a widely used industrial process, for example, in the production of biodiesel (ethyl or methyl esters) from triglycerides. mdpi.com

Multi-Component and Tandem Reaction Sequences for Cyclopropyl α-Amino Acid Construction

Multi-component reactions (MCRs) and tandem (or cascade) reactions offer efficient pathways to complex molecules like cyclopropyl α-amino acids from simpler starting materials in a single synthetic operation. These methods are prized for their high atom and step economy. By minimizing the need for isolating and purifying intermediates, they contribute to reduced solvent waste and energy usage, aligning with the tenets of green chemistry.

In the synthesis of the cyclopropyl α-amino acid core, MCRs can convergently assemble three or more reactants to form the desired structure. Tandem reactions, in contrast, involve a series of transformations that occur sequentially without the introduction of additional reagents. A notable example is the multi-component condensation of an organozirconocene, an aldimine, and a zinc carbenoid, which has been utilized for the stereoselective synthesis of cyclopropane amino acid derivatives. elsevierpure.com

A prevalent and effective approach to synthesizing this compound and its analogs begins with the formation of the cyclopropane ring, followed by a series of transformations to introduce the amino and ester functionalities. This methodical strategy allows for precise control over the stereochemistry at the α-carbon.

A key cyclopropanation method is the Simmons-Smith reaction, which typically involves an alkene and a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. To achieve the desired (S)-configuration, a chiral auxiliary is often employed to guide the stereochemical outcome. A general, illustrative sequence is as follows:

Asymmetric Cyclopropanation: A suitably substituted chiral alkene undergoes cyclopropanation to yield a cyclopropyl-containing intermediate. The choice of the chiral directing group is pivotal in establishing the correct stereocenter.

Oxidative Cleavage and Derivatization: The alkene's double bond or another functional group is cleaved, for instance, through ozonolysis, to produce a carboxylic acid or an aldehyde.

Introduction of the Amino Group: The amino group is then installed. Common methods include the reductive amination of a ketone or aldehyde intermediate, or rearrangements such as the Curtius, Hofmann, or Schmidt reactions on a carboxylic acid derivative.

Esterification: The final step is the esterification of the carboxylic acid to yield the ethyl ester.

Significant research has been dedicated to optimizing these steps for high yield and diastereoselectivity. The development of catalytic, asymmetric cyclopropanation reactions is a major advancement, as it lessens the reliance on stoichiometric chiral auxiliaries. For instance, cobalt-catalyzed asymmetric radical cyclopropanation of dehydroaminocarboxylates has been developed for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives. nih.gov

The synthesis of analogs of this compound with substitutions on the cyclopropyl ring frequently utilizes modern cross-coupling reactions. These reactions, particularly those catalyzed by palladium, enable the precise formation of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance.

For example, synthesizing an analog with an aryl group on the cyclopropyl ring might involve:

Preparation of a Halogenated Precursor: A cyclopropyl amino acid derivative with a halide (such as bromide or iodide) on the ring is synthesized.

Palladium-Catalyzed Cross-Coupling: This halogenated intermediate is then coupled with an organometallic reagent, like an arylboronic acid in a Suzuki coupling, using a palladium catalyst and a suitable ligand.

The success of these coupling reactions hinges on the careful selection of the catalyst, ligand, base, and solvent, all of which impact the reaction rate, yield, and the preservation of stereochemical integrity.

Interactive Table: Representative Coupling Reactions for Substituted Cyclopropyl Amino Acid Derivatives

| Coupling Reaction | Reactants | Catalyst/Ligand (Example) | Product Type |

| Suzuki Coupling | Cyclopropyl-halide, Aryl/Vinyl-boronic acid | Pd(OAc)₂ / SPhos | Aryl/Vinyl-substituted cyclopropyl amino acid |

| Heck Coupling | Cyclopropyl-halide, Alkene | Pd(PPh₃)₄ | Alkenyl-substituted cyclopropyl amino acid |

| Sonogashira Coupling | Cyclopropyl-halide, Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted cyclopropyl amino acid |

| Buchwald-Hartwig Amination | Cyclopropyl-halide, Amine | Pd₂(dba)₃ / BINAP | Amino-substituted cyclopropyl amino acid |

| Note: This table provides a generalized overview, and specific reaction conditions can vary. |

Green Chemistry Principles Applied to the Synthesis of Cyclopropyl α-Amino Acid Esters

The principles of green chemistry are increasingly influencing the synthesis of valuable compounds like this compound, aiming to reduce environmental impact and enhance sustainability. Key areas of application include:

Catalysis: The use of catalytic methods for cyclopropanation and other transformations is a central tenet of green synthesis, as it minimizes stoichiometric waste. For example, copper and rhodium-catalyzed asymmetric cyclopropanation reactions with diazo compounds present a more efficient and selective alternative to the traditional Simmons-Smith reaction.

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. MCRs and tandem reactions are particularly beneficial in this respect.

Safer Solvents: There is a growing effort to replace hazardous organic solvents with more environmentally friendly options like water, supercritical fluids (e.g., CO₂), and bio-based solvents.

Renewable Feedstocks: While challenging, research is ongoing to develop synthetic pathways that utilize starting materials derived from renewable biological sources.

Energy Efficiency: The development of highly active catalysts that allow reactions to proceed at ambient temperature and pressure reduces energy consumption.

The application of these principles not only results in more environmentally benign processes but can also lead to more cost-effective and safer manufacturing of cyclopropyl α-amino acid esters.

Stereochemical Control and Enantiomeric Enrichment of Ethyl S 2 Amino 3 Cyclopropylpropanoate

Diastereomeric Resolution Techniques for Enantiomeric Separation

Diastereomeric resolution is a classical yet effective method for separating enantiomers. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization. Subsequently, the resolving agent is removed to yield the desired enantiomer.

For the resolution of racemic ethyl 2-amino-3-cyclopropylpropanoate, chiral acids are commonly employed as resolving agents. Tartaric acid and its derivatives are particularly useful for forming diastereomeric salts with the amino group of the target compound. The differential solubility of these salts in a given solvent system allows for the selective crystallization of one diastereomer, thereby enriching the desired (S)-enantiomer in either the solid or the liquid phase.

The efficiency of such a resolution is highly dependent on the choice of the resolving agent, the solvent, and the crystallization conditions. For instance, the use of a specific tartaric acid derivative in a carefully selected solvent can lead to a significant difference in the solubility of the resulting diastereomeric salts, enabling a high yield and enantiomeric excess of the desired (S)-enantiomer.

Table 1: Illustrative Data for Diastereomeric Resolution of Ethyl 2-amino-3-cyclopropylpropanoate

| Resolving Agent | Solvent | Yield of (S)-enantiomer Salt (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) |

| (+)-Tartaric Acid | Ethanol (B145695) | 42 | >98 |

| (-)-Dibenzoyl-L-tartaric Acid | Methanol (B129727)/Water | 38 | >99 |

| (+)-Mandelic Acid | Isopropanol (B130326) | 35 | 97 |

Note: This data is illustrative and based on typical results for similar amino acid esters. Specific experimental results for Ethyl (S)-2-amino-3-cyclopropylpropanoate may vary.

Chromatographic Methods for Enantioseparation and Purity Assessment

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful tool for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation.

For the enantioseparation of ethyl 2-amino-3-cyclopropylpropanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be highly effective. Columns like Chiralpak® and Chiralcel® are widely used. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol, is crucial for achieving optimal separation. The resolution factor (Rs), a measure of the degree of separation between the two enantiomeric peaks, is a key parameter in evaluating the effectiveness of a chiral HPLC method. A resolution factor greater than 1.5 is generally considered to indicate baseline separation.

The development of a robust HPLC method is essential for accurately determining the enantiomeric excess (ee) of this compound during process development and for final product quality control.

Table 2: Typical Chiral HPLC Parameters for the Enantioseparation of Ethyl 2-amino-3-cyclopropylpropanoate

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution Factor (Rs) | Separation Factor (α) |

| Chiralpak® AD-H | Hexane/Isopropanol (90/10) | 1.0 | >1.8 | 1.35 |

| Chiralcel® OD-H | Hexane/Ethanol (85/15) | 0.8 | >2.0 | 1.42 |

| Lux® Cellulose-1 | Hexane/Isopropanol (95/5) | 1.2 | >1.7 | 1.30 |

Note: This data is illustrative and based on typical results for similar amino acid esters. Specific experimental results for this compound may vary.

Strategies for Mitigating Racemization During Synthetic Transformations

The stereochemical integrity of the chiral center in this compound can be compromised during various synthetic steps, particularly under conditions that facilitate the abstraction of the alpha-proton. Racemization, the conversion of an enantiomerically pure compound into a racemic mixture, is a significant concern that can diminish the yield of the desired (S)-enantiomer.

Several factors can induce racemization in α-amino esters, including exposure to strong bases or acids, and elevated temperatures. The ester functionality can activate the α-proton, making it susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in racemization.

To mitigate racemization during the synthesis and handling of this compound, several strategies can be employed:

Mild Reaction Conditions: Utilizing mild bases and acids, and maintaining low reaction temperatures can significantly reduce the rate of racemization.

Protecting Group Strategy: The amino group is often protected with a suitable protecting group (e.g., Boc, Cbz) during synthetic transformations. This can influence the acidity of the α-proton and, in some cases, hinder the approach of a base, thereby reducing the risk of racemization.

Minimizing Reaction Times: Prolonged exposure to conditions that can cause racemization should be avoided.

Careful Work-up and Purification: The work-up and purification procedures should be designed to avoid harsh pH conditions and high temperatures.

By implementing these strategies, the stereochemical purity of this compound can be preserved throughout its synthesis, ensuring the production of a high-quality, enantiomerically enriched final product.

Spectroscopic and Computational Characterization of Enantiomeric Purity and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of Ethyl (S)-2-amino-3-cyclopropylpropanoate

NMR spectroscopy is a cornerstone technique for structural elucidation. For chiral molecules like this compound, specialized NMR methods are required to differentiate between enantiomers and assign the absolute configuration.

The Mosher method is a well-established NMR technique for deducing the absolute configuration of chiral amines and alcohols. nih.govumn.edu The method involves the chemical derivatization of the chiral substrate—in this case, the primary amine of this compound—with both enantiomers of a chiral derivatizing agent (CDA), typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.

The foundational principle of this method lies in the magnetic anisotropy of the phenyl group of the MTPA moiety. In the resulting diastereomers, the protons of the original amino ester are positioned differently relative to this phenyl ring, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δ(S-MTPA amide) - δ(R-MTPA amide)). By analyzing the sign of these Δδ values for protons on either side of the newly formed amide bond, the absolute configuration of the original stereocenter can be reliably assigned based on a conformational model of the MTPA amides. nih.gov For the (S)-amino ester, a predictable pattern of positive and negative Δδ values is expected for protons located on opposite sides of the chiral center.

Table 1: Hypothetical ¹H NMR Data for Mosher Amide Analysis of this compound This table illustrates the expected pattern of chemical shift differences (Δδ) based on the established Mosher's method model for an (S)-amine.

| Proton Group (in original molecule) | δ (R-MTPA amide) (ppm) | δ (S-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Phenyl Group |

| α-H (methine) | 4.35 | 4.45 | +0.10 | On the right side |

| β-CH₂ (cyclopropylmethylene) | 1.60 | 1.52 | -0.08 | On the left side |

| Cyclopropyl (B3062369) Ring Protons | 0.50 | 0.44 | -0.06 | On the left side |

| Ethyl Ester -OCH₂- | 4.15 | 4.23 | +0.08 | On the right side |

Advanced NMR Techniques for Chiral Analysis and Diastereomeric Excess Determination.researchgate.netnih.gov

Beyond covalent derivatization, enantiomeric excess can be determined using chiral solvating agents (CSAs). acs.org These agents are chiral molecules that form weak, non-covalent, transient diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction creates a different chemical environment for each enantiomer, which can lift the chemical shift degeneracy of their respective NMR signals.

The magnitude of the chemical shift difference (ΔΔδ) depends on the strength of the interaction and the specific CSA used. By integrating the distinct signals corresponding to the (S) and (R) enantiomers, a direct and accurate measurement of the enantiomeric excess (ee) can be obtained. This method is non-destructive and avoids the potential for kinetic resolution associated with derivatization reactions. nih.gov

Table 2: Examples of Chiral Solvating Agents (CSAs) for NMR Analysis of Amines and Amino Esters

| Class of CSA | Specific Example | Typical Solvent | Mechanism of Interaction |

| Crown Ethers | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Methanol-d₄ | Host-guest complexation via hydrogen bonding to the protonated amine. researchgate.net |

| Polysaccharides | Cyclodextrins (e.g., β-cyclodextrin) | D₂O or CDCl₃ | Inclusion complex formation where the substrate enters the chiral cavity. |

| Metal Complexes | Chiral rhodium or palladium complexes | CDCl₃ | Coordination of the amino group to the metal center. nih.gov |

| Thiourea (B124793) Derivatives | Bis-thiourea agents (BTDA) | CDCl₃ | Hydrogen bonding between the thiourea N-H groups and the substrate. mdpi.comresearchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination.nih.govheraldopenaccess.us

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers, providing a highly accurate determination of enantiomeric excess. uma.es The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. sigmaaldrich.com

This differential interaction, based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, results in different retention times (t_R). The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the resulting chromatogram. A variety of CSPs are available, with polysaccharide-based and macrocyclic antibiotic-based phases being particularly effective for the separation of amino acid derivatives. sigmaaldrich.comresearchgate.net

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Amino Acid Derivatives

| CSP Type | Chiral Selector | Separation Principle | Typical Mobile Phase |

| Polysaccharide-based | Cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, and steric hindrance within the chiral polymer grooves. | Hexane (B92381)/Isopropanol (B130326), Acetonitrile |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com | Polar-ionic, Reversed-phase |

| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π donor-acceptor interactions, dipole-dipole interactions, and hydrogen bonding. | Normal Phase (e.g., Hexane/Ethanol) |

| Ligand Exchange | L-proline or L-hydroxyproline coated on silica (B1680970) gel with a copper(II) salt in the mobile phase. | Formation of diastereomeric metal complexes with different stabilities. | Aqueous buffers |

X-ray Crystallography for Absolute Configuration and Structural Elucidation of Related Cyclopropyl Amino Acid Derivatives.researchgate.net

X-ray crystallography stands as the unequivocal method for the determination of absolute configuration and the detailed three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a precise map of electron density can be generated, revealing the exact spatial coordinates of each atom in the molecule and the crystal lattice. nih.gov

While obtaining a suitable single crystal of the target liquid ester can be challenging, derivatization into a crystalline solid or studying a closely related crystalline analogue (e.g., the free acid or a different salt) can provide definitive structural proof. acs.orgresearchgate.net For a non-centrosymmetric crystal, the analysis allows for the unambiguous assignment of the absolute stereochemistry, often confirmed by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net The data obtained includes precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.

Table 4: Representative Crystallographic Data for a Cyclopropyl Amino Acid Derivative Data presented is hypothetical for a representative molecule like (2S)-2-amino-3-cyclopropylpropanoic acid hydrochloride, illustrating typical parameters obtained from an X-ray diffraction experiment.

| Parameter | Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. |

| a (Å) | 6.15 | Unit cell dimension along the a-axis. |

| b (Å) | 18.02 | Unit cell dimension along the b-axis. |

| c (Å) | 29.61 | Unit cell dimension along the c-axis. |

| Z | 4 | Number of molecules in the unit cell. |

| Flack Parameter | 0.05(3) | A value near zero confirms the assigned absolute (S)-configuration. |

| Cα-N Bond Length (Å) | 1.485 | The length of the bond between the alpha-carbon and the nitrogen atom. |

| Cα-Cβ Bond Length (Å) | 1.521 | The length of the bond between the alpha-carbon and the beta-carbon. |

| N-Cα-Cβ-Cγ Torsion Angle (°) | -175.2 | The dihedral angle defining the side-chain conformation. |

Computational Chemistry and Molecular Modeling Studies of this compound

Computational methods, particularly those based on quantum mechanics, provide powerful tools for investigating molecular properties that may be difficult to measure experimentally. They offer insights into conformational stability and intrinsic chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. ucl.ac.uk For this compound, DFT calculations can be performed to identify the lowest energy (most stable) conformers by optimizing the molecular geometry. This involves exploring the potential energy surface with respect to the rotation of single bonds, such as the Cα-Cβ bond and bonds within the ethyl ester group.

Furthermore, DFT calculations yield a wealth of information about the molecule's chemical reactivity through global reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability, while other parameters like chemical hardness, chemical potential, and the electrophilicity index provide quantitative measures of the molecule's resistance to deformation and its tendency to accept or donate electrons. mdpi.com

Table 5: Calculated Global Reactivity Descriptors for a Model Amino Acid Ester via DFT The values presented are representative for a molecule like this compound, calculated at a common level of theory (e.g., B3LYP/6-31G(d)).

| Descriptor | Definition | Calculated Value (eV) | Interpretation |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -9.52 | Related to the ability to donate an electron (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 | Related to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 8.67 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -5.185 | Measures the "escaping tendency" of an electron from the system. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 4.335 | A higher value indicates more resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.10 | Quantifies the energy stabilization when the system acquires electrons. |

Spectroscopic Property Prediction (NMR, IR) from Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules, aiding in their structural elucidation. researchgate.netnih.gov By calculating parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, computational models provide a theoretical benchmark for comparison with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. researchgate.net The predicted chemical shifts are crucial for assigning the signals in an experimental spectrum to specific atoms within the molecule. The unique electronic environment of the cyclopropyl ring, with its strained bonds and distinct hybridization, results in characteristic chemical shifts for the ring protons and carbons, typically found in the upfield region of the spectrum. dtic.mil

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα | - | ~55-60 |

| Cβ | - | ~30-35 |

| Cyclopropyl CH | ~0.5-1.0 | ~5-15 |

| Cyclopropyl CH₂ | ~0.2-0.8 | ~5-10 |

| Ethyl CH₂ | ~4.1-4.3 | ~60-62 |

| Ethyl CH₃ | ~1.2-1.4 | ~14-15 |

| C=O | - | ~170-175 |

| NH₂ | ~1.5-3.0 | - |

| Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the specific computational method and solvent model used. |

Infrared (IR) Spectroscopy:

Computational models can also predict the IR spectrum by calculating the vibrational frequencies of the molecule's bonds. These predictions are valuable for identifying characteristic functional group absorptions. For this compound, key predicted vibrational modes would include the N-H stretches of the amine group, C-H stretches of the alkyl and cyclopropyl groups, the strong C=O stretch of the ester, and the C-O stretches. orgchemboulder.comspectroscopyonline.comyoutube.com

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 |

| Alkyl/Cyclopropyl (C-H) | Stretch | 2850-3050 |

| Ester (C=O) | Stretch | 1735-1750 |

| Ester (C-O) | Stretch | 1000-1300 |

| Note: These are general frequency ranges for the specified functional groups. orgchemboulder.comspectroscopyonline.com |

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. nih.gov Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, VCD can be an effective tool for determining the enantiomeric purity of chiral molecules like this compound. nih.govrsc.org By creating a calibration curve with samples of known enantiomeric excess, the purity of an unknown sample can be determined. nih.gov

Conformational Analysis of the Cyclopropyl Moiety and Amino Acid Core

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. Computational modeling provides a powerful means to explore the conformational landscape of this compound, focusing on the relative orientations of the cyclopropyl moiety and the amino acid core.

The conformation of the amino acid backbone is largely defined by the torsional angles phi (φ) and psi (ψ). The side chain, in this case, the cyclopropylmethyl group, also has preferred orientations. The cyclopropane (B1198618) ring itself is rigid, but its orientation relative to the chiral center (Cα) is a key conformational variable. researchgate.net

Computational studies on similar cyclopropyl-containing amino acids suggest that the molecule will adopt specific low-energy conformations. researchgate.net These preferred conformations are a result of minimizing steric hindrance and optimizing intramolecular interactions, such as hydrogen bonding. The analysis of the potential energy surface can reveal the most stable conformers and the energy barriers between them.

Key Conformational Features of this compound

| Feature | Description |

| Amino Acid Backbone | The φ and ψ dihedral angles will likely adopt values that minimize steric clashes, similar to other non-proteinogenic amino acids. |

| Cyclopropyl Moiety Orientation | The Cα-Cβ bond rotation will be a primary determinant of the overall shape. The cyclopropyl group's position will influence the accessibility of the amino and ester groups. |

| Intramolecular Interactions | Potential for weak hydrogen bonding between the amino group and the ester carbonyl oxygen, which could stabilize certain conformations. |

The conformational preferences of the cyclopropyl group and the amino acid core are interdependent and crucial for understanding how this molecule might interact with biological targets.

Reactivity Profile and Chemical Transformations of Ethyl S 2 Amino 3 Cyclopropylpropanoate

Reactions at the Amine Functionality

The primary amine group in Ethyl (S)-2-amino-3-cyclopropylpropanoate is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of larger molecular architectures.

The nucleophilic nature of the primary amine allows it to readily participate in acylation and sulfonylation reactions.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation results in the formation of an amide bond. This is a fundamental reaction in peptide synthesis, where the amine group of this compound would react with an activated carboxyl group of another amino acid.

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonamides. google.com These reactions are often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The resulting sulfonamide group can alter the chemical properties of the parent molecule, influencing its acidity and solubility. The selective N-sulfonylation of amino alcohols is a well-established process and is applicable to amino esters as well. google.com

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

The amine functionality of this compound is pivotal for its use in peptide synthesis. Incorporating this cyclopropyl-containing amino acid into peptide chains can confer increased resistance to enzymatic degradation and introduce specific conformational biases. google.com

The formation of a peptide bond requires the activation of the carboxylic acid of a coupling partner, which then reacts with the amine of this compound. Standard peptide coupling reagents are employed for this purpose. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. youtube.com

Common peptide coupling strategies applicable include:

Carbodiimide-based methods: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid. youtube.com

Active ester methods: The carboxylic acid is pre-activated to form an active ester, which then reacts with the amine. nih.gov

Phosphonium and uronium salt-based reagents: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation.

Protecting-group-free methods for the amidation of amino acids are also being developed, which can shorten synthetic sequences. nih.gov Furthermore, novel methods using S-nitrosothioacids as reactive intermediates offer fast and efficient amide bond formation under mild conditions. organic-chemistry.org

| Coupling Reagent Class | Example Reagent | Key Feature |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate. youtube.com |

| Active Esters | N-Hydroxysuccinimide (NHS) Esters | Isolable, reactive esters. nih.gov |

| Phosphonium Salts | BOP reagent | High coupling efficiency. |

| Uronium Salts | HBTU | Rapid and efficient amide formation. |

Reactions at the Ester Functionality

The ethyl ester group serves as a protecting group for the carboxylic acid and is susceptible to various transformations, most notably hydrolysis, transamidation, and reduction.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide. The reaction is generally irreversible due to the formation of the carboxylate salt. The rate of hydrolysis for ethyl esters is known to be approximately two to three times slower than that of corresponding methyl esters. nih.gov The presence of the cyclopropane (B1198618) ring adjacent to the ester may also influence the stability towards hydrolysis. google.com

Transamidation: This reaction involves the direct conversion of the ester into an amide. This can be achieved by heating the ester with an amine, sometimes in the presence of a catalyst. For instance, treatment of esters with aqueous ammonia (B1221849) can yield primary amides. researchgate.net The reaction of ethyl acrylate (B77674) with 2-aminopyridine (B139424) is another example of a related transformation leading to an amino propanoate derivative. google.com

The ester functionality can be reduced to a primary alcohol, yielding (S)-2-amino-3-cyclopropylpropan-1-ol. This transformation is typically accomplished using strong reducing agents.

Common Reducing Agents:

Lithium aluminum hydride (LiAlH₄): This is a powerful and common reagent for the reduction of esters to alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.net

Diisobutylaluminium hydride (DIBAL-H): This reagent can also be used for the reduction of esters.

The resulting amino alcohol is a valuable chiral building block for the synthesis of other complex molecules.

| Reaction | Reagent | Product |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Ester Reduction | Diisobutylaluminium hydride (DIBAL-H) | Primary Alcohol |

Cyclopropane Ring Transformations and Derivatizations

The cyclopropane ring is a strained three-membered carbocycle, which imparts unique reactivity compared to larger alicyclic or acyclic systems. unl.pt While often incorporated for its conformational rigidity and metabolic stability, the ring itself can undergo specific transformations under certain conditions.

Ring-Opening Reactions:

Reductive Ring Opening: The cyclopropane ring can be opened under reductive conditions. For example, electroreductive opening of a cyclopropane ring in the presence of a Ni(II) complex has been reported, leading to the formation of linear, functionalized amino acid derivatives. nih.gov

Oxidative Ring Opening: Oxidative conditions can also lead to the cleavage of the cyclopropane ring. Radical-based mechanisms, often initiated by an oxidizing agent, can result in ring-opened products. nih.gov

Acid-Catalyzed Ring Opening: In some cases, treatment with strong acids can lead to the opening of the cyclopropane ring. For instance, the synthesis of an AMPA receptor agonist involved a step where a cyclopropane ring was opened by treatment with hydrobromic acid to form a 3-bromopropyl substituent, which was later re-cyclized. rsc.org

These transformations, while potentially cleaving the characteristic cyclopropyl (B3062369) moiety, open pathways to novel, functionalized linear structures derived from the original amino acid scaffold. Derivatization reactions that maintain the cyclopropane ring are less common but could involve functionalization of the ring itself if appropriate activating groups were present.

Mechanistic Investigations of Cyclopropane Ring-Opening Reactions

The cyclopropane ring, characterized by its significant ring strain, displays unique reactivity, particularly in ring-opening reactions. While specific mechanistic studies focused exclusively on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally related activated cyclopropanes, such as ethyl 2,2-dimethoxycyclopropanecarboxylates. These molecules, like the title compound, possess an electron-withdrawing ester group that activates the three-membered ring towards nucleophilic and electrophilic attack.

Electrophilic ring-opening is a common transformation for such activated cyclopropanes. The reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with electrophiles like bromine (Br₂) and iodine (I₂) in solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) results in the high-yield formation of 1-ethyl-4-methyl 2-halobutanedioates. researchgate.net Similarly, uncatalyzed reactions with benzeneselenenyl chloride lead to regio- and stereoselective ring-opening, yielding 1-ethyl 4-methyl 2-(phenylseleno)butanedioates. rsc.org

Mechanistic interpretations suggest that these reactions proceed through the formation of a well-stabilized dipolar intermediate. researchgate.net The process is believed to be initiated by the coordination of a Lewis acid or an electrophile to the carbonyl oxygen of the ester group. This coordination enhances the polarization of the molecule, facilitating the cleavage of the C1-C2 bond of the cyclopropane ring and generating a carbocationic center, which is then attacked by a nucleophile. researchgate.net The presence of a Lewis acid like titanium tetrachloride (TiCl₄) can be essential for the reaction to proceed with less reactive electrophiles, such as phenylselenyl cyanide (PhSeCN), and can also influence the stereochemical outcome of the reaction. researchgate.netrsc.org

| Electrophile/Reagent | Substrate Class | Resulting Product Class | Mechanistic Insight | Reference |

| Br₂, I₂ | Ethyl 2,2-dimethoxycyclopropanecarboxylates | 1-ethyl-4-methyl 2-halobutanedioates | High-yield, straightforward electrophilic ring-opening. | researchgate.net |

| Benzeneselenenyl chloride | C3-substituted cyclopropanes | 1-ethyl 4-methyl 2-(phenylseleno)butanedioates | Regio- and stereoselective opening via an electrophilic mechanism. | rsc.org |

| PhSeCN / TiCl₄ | Ethyl 2,2-dimethoxycyclopropanecarboxylates | α,α-dimethoxycarbonitriles | Lewis acid is essential for the reaction with less reactive electrophiles. | researchgate.net |

| Nitrosyl chloride (NOCl) | 2,2-dialkoxycyclopropane-1-carboxylates | Isoxazoline- and/or isoxazole-3-carboxylates | Regioselective ring-opening at the C1-C2 bond via a dipolar intermediate. | researchgate.net |

Functionalization of the Cyclopropyl Moiety for Enhanced Molecular Complexity

The cyclopropyl group of this compound and related structures serves as a versatile scaffold for the synthesis of more complex molecular architectures, particularly fused bicyclic systems. These rigid structures are of significant interest in medicinal chemistry as they can enforce specific conformations, which is crucial for binding to biological targets. iris-biotech.denih.gov

A prominent strategy for elaborating the cyclopropyl moiety is through intramolecular cyclization reactions. For instance, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions have been successfully employed to synthesize conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation, starting from vinyl cyclopropanecarboxamides, proceeds under mild conditions using oxygen as the terminal oxidant. The mechanism involves nucleopalladation of the olefin, which generates a key carbon-bonded Pd(II) intermediate, followed by intramolecular amidation to forge the new C-N bond and construct the fused ring system. nih.gov This methodology demonstrates the utility of the cyclopropane ring as a linchpin for creating three-dimensional complexity.

Furthermore, cyclopropyl-containing amino acid derivatives are key starting materials for the synthesis of various bicyclic prolines. nih.gov These synthetic strategies enable access to stereochemically complex and structurally unique proline analogs that can significantly influence the conformation of peptides and macrocycles. nih.gov For example, the synthesis of [3.1.0] and [4.1.0] bicyclic cyclopropylamines has been achieved from substituted amino acid derivatives using titanium(II)-mediated coupling reactions. clockss.org These methods highlight the transformation of a simple cyclopropylmethylamine substructure into architecturally complex bicyclic systems, enhancing their potential as building blocks for drug discovery. clockss.orgresearchgate.net

| Starting Material Type | Reaction Type | Product Type | Key Reagents/Catalysts | Reference |

| Vinyl cyclopropanecarboxamides | Intramolecular aza-Wacker-type oxidation | Aza[3.1.0]bicycles | Palladium(II) catalyst, Oxygen (oxidant) | nih.gov |

| N,N'-dimethyl carboxamide of amino acid derivatives | Ti(II)-mediated coupling | N, N'-dimethylcyclopropylamines, [3.1.0] and [4.1.0] bicyclic systems | ClTi(O-i-Pr)₃, c-C₅H₉MgCl | clockss.org |

| Cyclopropyl esters | Palladium-catalyzed α-arylation | α-Aryl cyclopropyl esters | Pd(OAc)₂, Buchwald-type ligands | researchgate.net |

| 2-Iodocyclopropanecarboxamides | Copper-free Sonogashira coupling | 3-Azabicyclo[3.1.0]hexan-2-ones | Palladium catalyst | researchgate.net |

Applications of Ethyl S 2 Amino 3 Cyclopropylpropanoate in Advanced Organic Synthesis

Precursor Role in the Synthesis of Peptidomimetics Incorporating Constrained Amino Acids

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery. A primary challenge in this field is overcoming the metabolic instability of natural peptides. The incorporation of unnatural amino acids is a key strategy to enhance resistance to enzymatic degradation. google.com

Ethyl (S)-2-amino-3-cyclopropylpropanoate serves as an important starting material for the synthesis of cyclopropyl (B3062369) amino acids, which can be incorporated into peptide chains. google.com The cyclopropyl group introduces conformational rigidity into the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity to biological targets, and also provides steric shielding, which protects the peptide bonds from cleavage by proteases. google.com The resulting peptidomimetics exhibit improved stability and bioavailability compared to their natural counterparts. google.com The synthesis often involves the use of N-urethane protected amino alkyl (S-methyl)-isothiouronium compounds as intermediates to build the modified peptide backbone. rsc.org

| Feature of Peptidomimetic | Contribution from this compound |

| Increased Stability | The cyclopropyl group provides steric hindrance, protecting against enzymatic cleavage. google.com |

| Enhanced Bioactivity | The constrained ring helps to lock the molecule in a specific, active conformation. |

| Structural Mimicry | Acts as a substitute for natural amino acids in peptide hormones and enzyme inhibitors. google.com |

Utilization in the Design and Synthesis of Constrained Amino Acid Analogues for Conformational Control

The precise three-dimensional structure of a molecule is critical to its biological activity. The cyclopropyl ring in this compound is a powerful tool for exerting conformational control in the design of novel amino acid analogues. By replacing a flexible alkyl chain with a rigid cyclopropane (B1198618) ring, chemists can significantly limit the number of possible conformations a molecule can adopt.

This conformational restriction is highly desirable in drug design, as it can lead to increased selectivity for a specific receptor or enzyme. The synthesis of enantiomerically pure diastereoisomers of complex amino acids, such as 4,5-methano-L-lysine, has been achieved using strategies that rely on the cyclopropanation of chiral allylic alcohols derived from natural amino acids like L-methionine. researchgate.net This approach allows for the creation of novel amino acid analogues with well-defined stereochemistry and restricted geometries, which are valuable probes for studying protein-ligand interactions and for developing highly specific therapeutic agents. researchgate.net

Contribution to Scaffold Diversity and Chemical Library Synthesis

In the quest for new drugs, medicinal chemists often synthesize large collections of related compounds, known as chemical libraries, to screen for biological activity. The structural diversity of these libraries is crucial for increasing the chances of finding a "hit." Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules from a common starting material. mdpi.com

Chiral cyclopropane-containing molecules are considered valuable scaffolds for building such libraries. nih.gov this compound is an ideal building block for DOS because it contains multiple functional groups (an amine and an ester) that can be selectively modified, as well as a unique three-dimensional cyclopropyl core. mdpi.com By applying various chemical transformations to this starting material, a wide array of distinct molecular architectures can be generated. nih.govnih.gov These libraries of cyclopropane-containing compounds expand the accessible chemical space for drug discovery, moving beyond the flat, aromatic structures that have traditionally dominated medicinal chemistry. researchgate.net

| Synthetic Strategy | Outcome for Library Synthesis |

| Diversity-Oriented Synthesis (DOS) | Generation of a wide variety of molecular scaffolds from a single starting block. mdpi.com |

| Privileged Substructure Approach | The cyclopropane motif acts as a "privileged scaffold," a structural element often found in bioactive compounds. nih.gov |

| Fragment-Based Drug Discovery | The compound can be used as a fragment for building more complex drug-like molecules. |

Building Block for Complex Natural Product Synthesis Intermediates

The total synthesis of complex natural products is one of the most significant challenges in organic chemistry, often requiring the assembly of intricate, stereochemically rich structures. nih.gov Cyclopropyl-containing building blocks are frequently employed in these syntheses due to their inherent ring strain, which can be harnessed to drive complex chemical transformations, and their ability to impart specific three-dimensional features to the target molecule. researchgate.net

This compound represents a valuable chiral pool starting material for constructing key intermediates in natural product synthesis. The defined stereochemistry at the α-carbon and the presence of the cyclopropyl group make it a useful component for building segments of polyketides, alkaloids, and other classes of natural products. nih.gov Synthetic strategies often focus on using such building blocks early in the synthesis to establish a chiral center and a rigid structural element, which then guides the stereochemical outcome of subsequent reactions. nih.gov The use of pre-formed, enantiopure building blocks like this accelerates the synthetic route and simplifies the purification of complex intermediates. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enantioselective Synthesis of Cyclopropyl (B3062369) α-Amino Acid Esters

The synthesis of non-canonical α-amino acid esters bearing a cyclopropyl ring, such as Ethyl (S)-2-amino-3-cyclopropylpropanoate, is a focal point of ongoing research due to the unique conformational constraints and biological properties these motifs impart. A primary objective is the development of highly efficient and enantioselective catalytic systems.

Recent breakthroughs have centered on the use of chiral rhodium complexes for the asymmetric synthesis of cyclopropyl α-amino carboxylates. rsc.org Research has demonstrated that dirhodium catalysts are particularly effective. For instance, the use of a chiral rhodium complex, Rh₂((R)-BTPCP)₄, has enabled the synthesis of a wide array of non-canonical α-amino carboxylates with a cyclopropyl ring, achieving high yields and excellent enantiomeric ratios. rsc.orgresearchgate.net This method has proven versatile, yielding various derivatives as single diastereoisomers. rsc.org

Further extending this methodology, researchers have adapted the catalytic system for the synthesis of unprecedented cyclopropyl α-amino phosphonates by modifying the catalyst to Rh₂( (R)-p-PhTPCP)₄. rsc.org This demonstrates the tunability of the rhodium-based systems. The development of such catalysts is crucial as it provides a direct and efficient pathway to enantioenriched cyclopropane-containing amino acids, which are valuable intermediates for bioactive compounds. researchgate.net The focus remains on discovering new ligands and metal complexes that can offer even greater selectivity, broader substrate scope, and milder reaction conditions, thereby streamlining access to complex chiral building blocks.

| Catalyst | Target Product Class | Yield Range | Enantiomeric Ratio (er) Range | Key Findings |

|---|---|---|---|---|

| Rh₂((R)-BTPCP)₄ | Cyclopropyl α-amino carboxylates | 20% to 97% | 72:28 to 99.5:0.5 | Effective for a large panel of 17 different non-canonical α-amino carboxylates. rsc.org |

| Rh₂((R)-p-PhTPCP)₄ | Cyclopropyl α-amino phosphonates | 41% to 89% | 56.5:43.5 to 99:1 | Successfully extended the methodology to synthesize novel phosphonate (B1237965) analogues. rsc.org |

| Rh₂((S)-BTPCP)₄ | Difluoromethylated cyclopropanes | High Yields | up to 99% ee | Effective for the first catalytic asymmetric synthesis of this class of compounds. researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis for Complex Cyclopropyl Amino Acid Derivatives

Template-based models use a library of known reaction templates to identify possible disconnections. acs.orgnih.gov

Template-free models leverage deep learning, often with sequence-to-sequence (Seq2Seq) architectures similar to those in natural language processing, to generate reactants from a product without predefined rules. mit.eduarxiv.org

Graph Neural Networks (GNNs) treat molecules as graphs, allowing the AI to learn the underlying chemical transformations and propose novel synthetic routes. chemcopilot.comarxiv.org

| AI Model Type | Operating Principle | Key Advantage | Limitation |

|---|---|---|---|

| Template-Based | Matches molecular subgraphs to a library of predefined reaction templates. nih.gov | High accuracy for known reaction types. | Limited to the reactions contained within its template library; struggles with novel chemistry. nih.gov |

| Template-Free (e.g., Seq2Seq) | Treats molecules as sequences (e.g., SMILES strings) and "translates" a product sequence into reactant sequences. mit.edu | Can propose novel and unconventional synthetic routes. illinois.edu | May generate chemically invalid or unfeasible suggestions. |

| Graph Neural Network (GNN) | Represents molecules as graphs and learns reaction rules by analyzing changes in graph structure. arxiv.org | Captures complex topological features of molecules, useful for stereochemistry. | Computationally intensive; performance is highly dependent on the quality of training data. |

Advancements in Analytical Techniques for Ultra-Trace Enantiomeric Impurity Detection and Quantification

Ensuring the enantiomeric purity of a chiral compound is critical, as the undesired enantiomer can be considered an impurity. nih.gov For compounds like this compound, the ability to detect and quantify the (R)-enantiomer at ultra-trace levels is paramount. Analytical chemistry has made significant strides in this area, moving toward methods that offer higher sensitivity and resolution. pharmafocusasia.com

Modern chromatographic techniques are at the forefront of chiral purity analysis:

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed method. nih.gov Macrocyclic glycopeptide-based CSPs, such as teicoplanin, are particularly effective for the direct analysis of underivatized amino acids, avoiding the need for derivatization steps that can introduce impurities.

Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, offering faster analysis times and being considered a green technology. biomedres.usapacsci.com

Gas Chromatography (GC) on chiral columns is also used, though it typically requires derivatization to make the amino acid esters volatile. researchgate.net

Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity of mass spectrometry (MS), are becoming indispensable. biomedres.usbiomedres.us Chiral HPLC-MS/MS, for example, allows for the direct, rapid, and accurate quantification of amino acid enantiomers following peptide hydrolysis. nih.gov This method can detect d-isomers in synthetic peptides in the 0.1-1.0% range. nih.gov Furthermore, advanced MS techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provide ultra-trace detection capabilities for elemental impurities, often at parts-per-trillion (ppt) levels. apacsci.com Capillary Electrophoresis (CE) is another potent method for analyzing chiral substances, offering high chiral resolution which is crucial for separating a minor enantiomeric impurity from the major peak. nih.govbiomedres.us

| Technique | Principle | Advantage for Ultra-Trace Detection | Reference |

|---|---|---|---|

| Chiral HPLC-MS/MS | Separation via chiral stationary phase followed by mass-selective detection. | High sensitivity and specificity; avoids derivatization and allows for accurate quantification at low levels. | nih.gov |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field within a narrow capillary. | High separation efficiency and resolution, ideal for separating enantiomeric impurities from the main compound peak. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation on a chiral column. | Fast analysis times and high resolution. | biomedres.usapacsci.com |

| Gas Chromatography (GC-MS) | Separation of volatile derivatives on a chiral column with mass-selective detection. | High sensitivity and reliability using selected ion monitoring (SIM). | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.